molecular formula C9H14O3 B14350352 Ethyl 3-ethoxypenta-2,4-dienoate CAS No. 96222-66-1

Ethyl 3-ethoxypenta-2,4-dienoate

Cat. No.: B14350352
CAS No.: 96222-66-1
M. Wt: 170.21 g/mol
InChI Key: IIFZMQMVKVOJPZ-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxypenta-2,4-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system and an ethoxy substituent at the C3 position. For instance, analogs like (2Z,4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate (CAS 1345855-03-9, molecular formula C₁₂H₁₈N₂O₃) demonstrate the role of electron-withdrawing (e.g., cyano) and electron-donating (e.g., ethoxy) groups in modulating reactivity and stability . The ethoxy group in particular may enhance solubility in polar solvents and influence steric interactions in catalytic processes.

Properties

CAS No.

96222-66-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-ethoxypenta-2,4-dienoate

InChI

InChI=1S/C9H14O3/c1-4-8(11-5-2)7-9(10)12-6-3/h4,7H,1,5-6H2,2-3H3

InChI Key

IIFZMQMVKVOJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired conjugated diene ester. Another method is the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters to achieve similar results. These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Catalysts such as palladium or iron salts may be used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated esters.

    Substitution: Amino or thio-substituted esters.

Scientific Research Applications

Ethyl 3-ethoxypenta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated, resulting in the formation of saturated esters. Substitution reactions involve nucleophilic attack on the ethoxy group, leading to the formation of substituted esters.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl penta-2,4-dienoate (CAS 13038-12-5)
  • Molecular formula : C₇H₁₀O₂
  • Key features : Lacks substituents on the diene backbone, making it less sterically hindered.
  • Applications : Serves as a simpler model for studying conjugate additions or Diels-Alder reactions. Its unsubstituted structure allows for higher reactivity in cycloadditions compared to ethoxy-substituted analogs .
Ethyl deca-2,4-dienoate
  • Molecular formula : C₁₂H₂₀O₂
  • Key features : Longer carbon chain (deca vs. penta) increases hydrophobicity and volatility.
  • Applications : Imparts pear-like flavor in food chemistry but is unstable during drying processes, as observed in AD-dried samples where it was lost due to volatilization .
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate
  • Molecular formula : C₁₃H₁₄O₂
  • Key features : Aromatic phenyl group at C5 enhances conjugation and stabilizes the diene system via resonance.
  • Applications : The phenyl group may improve UV absorption properties, making it useful in materials science or as a fluorescent probe precursor .
Ethyl 2-propylpenta-2,4-dienoate (CAS 1250300-33-4)
  • Molecular formula : C₁₀H₁₆O₂
  • Applications : The alkyl chain could enhance lipid solubility for applications in hydrophobic matrices or coatings .
Ethyl 5-(4-bromophenyl)-5-chloro-2-cyanopenta-2,4-dienoate
  • Molecular formula: C₁₅H₁₁BrClNO₂
  • Key features: Bromophenyl and chloro groups act as electron-withdrawing substituents, while the cyano group enhances electrophilicity.
  • Applications : Exhibits antibacterial activity, highlighting the role of halogen substituents in bioactivity .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 3-ethoxypenta-2,4-dienoate* C₉H₁₄O₃ Ethoxy (C3) 170.21 Stabilized conjugation for synthesis
Ethyl penta-2,4-dienoate C₇H₁₀O₂ None 126.15 High reactivity in cycloadditions
Ethyl deca-2,4-dienoate C₁₂H₂₀O₂ Longer alkyl chain (deca) 196.29 Flavorant (pear), volatile
Ethyl 5-phenylpenta-2,4-dienoate C₁₃H₁₄O₂ Phenyl (C5) 202.25 UV absorption, material science
Ethyl 2-propylpenta-2,4-dienoate C₁₀H₁₆O₂ Propyl (C2) 168.23 Hydrophobic applications
Ethyl bromophenyl-chloro derivative C₁₅H₁₁BrClNO₂ Bromophenyl (C5), chloro, cyano (C2) 360.61 Antibacterial activity

*Note: Exact data for this compound is inferred from analogs; substituent positions are hypothesized based on naming conventions.

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